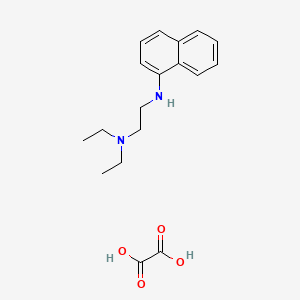

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUSPWMHIHYMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995985 | |

| Record name | Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74474-31-0, 29473-53-8 | |

| Record name | Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Abstract

This technical guide provides a comprehensive overview of the , a significant compound in analytical chemistry and biomedical research. The document details the chemical principles, a step-by-step experimental protocol, and the analytical characterization of the final product. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the causality behind experimental choices, ensuring a reproducible and reliable synthetic methodology.

Introduction and Significance

N,N-Diethyl-N'-1-naphthylethylenediamine, and its oxalate salt, are crucial reagents with diverse applications. Historically, related compounds like N-(1-Naphthyl)ethylenediamine have been integral to the Griess test for the quantitative analysis of nitrates and nitrites in various samples, including water and biological fluids.[1] The diethyl derivative has been specifically utilized in the detection of nitrotyrosine and aminotyrosine residues in peptides and proteins, as well as in the photometric determination of antiepileptic drugs.[2][3][4] Its ability to form charge-transfer complexes contributes to its utility in these analytical methods.[2] In the pharmaceutical industry, derivatives of N-(1-Naphthyl)ethylenediamine are explored for their potential in drug formulation and development, particularly in enhancing the solubility and stability of therapeutic agents.[5]

The oxalate salt form of N,N-Diethyl-N'-1-naphthylethylenediamine enhances its stability and handling properties, making it a preferred form for laboratory use.[2] This guide will focus on a robust and accessible synthetic route to this important compound.

Synthetic Strategy: A Mechanistic Perspective

The synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine typically proceeds via a nucleophilic substitution reaction. The core of this transformation involves the formation of a new carbon-nitrogen bond between a naphthylamine derivative and a diethylaminoethyl moiety. A common and effective approach is the alkylation of 1-naphthylamine with a suitable diethylaminoethyl halide.

An alternative, though potentially more complex, strategy could involve reductive amination.[6][7][8][9] This would entail reacting 1-naphthylamine with a suitable aldehyde followed by in-situ reduction. However, the direct alkylation method is often more straightforward for this specific target molecule.

This guide will detail the direct alkylation route, reacting 1-naphthylamine with 2-diethylaminoethyl chloride, followed by conversion to the oxalate salt. This method is chosen for its reliability and the commercial availability of the starting materials.

Diagram 1: Overall Synthetic Pathway

Caption: Synthetic route from 1-naphthylamine to the target oxalate salt.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the .

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Naphthylamine | 134-32-7 | C₁₀H₉N | 143.19 |

| 2-Diethylaminoethyl chloride hydrochloride | 869-24-9 | C₆H₁₅Cl₂N | 172.10 |

| Sodium Carbonate (anhydrous) | 497-19-8 | Na₂CO₃ | 105.99 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

| Oxalic Acid (dihydrate) | 6153-56-6 | C₂H₂O₄·2H₂O | 126.07 |

| Acetone | 67-64-1 | C₃H₆O | 58.08 |

Synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine (Free Base)

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-naphthylamine (10.0 g, 69.8 mmol), anhydrous sodium carbonate (18.5 g, 174.6 mmol), and N,N-Dimethylformamide (DMF, 100 mL).

-

Addition of Alkylating Agent: To the stirred suspension, add 2-diethylaminoethyl chloride hydrochloride (12.0 g, 69.8 mmol).

-

Reaction: Heat the reaction mixture to 90-100 °C and maintain for 12-16 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. Extract the aqueous layer three times with 100 mL portions of ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash twice with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude free base as an oil.

Diagram 2: Experimental Workflow for Free Base Synthesis

Caption: Workflow for the synthesis of the free base intermediate.

Formation and Purification of the Oxalate Salt

-

Salt Formation: Dissolve the crude N,N-Diethyl-N'-1-naphthylethylenediamine free base in 150 mL of acetone. In a separate beaker, dissolve oxalic acid dihydrate (8.8 g, 69.8 mmol) in 50 mL of warm acetone.

-

Precipitation: Slowly add the oxalic acid solution to the stirred solution of the free base. A precipitate should form.

-

Crystallization: Stir the mixture at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold acetone.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Analytical Characterization

The final product, this compound, should be a white to off-white crystalline powder.[10]

| Property | Expected Value |

| Molecular Formula | C₁₈H₂₄N₂O₄ |

| Molecular Weight | 332.39 g/mol [2][11] |

| Melting Point | Approximately 167 °C (with decomposition)[10] |

| Solubility | Soluble in DMSO and Methanol[3][4] |

| Appearance | White to slightly brown crystalline powder[10] |

Further characterization can be performed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry: To confirm the molecular weight.

-

Purity Analysis (HPLC): To determine the purity of the final compound.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12] Handle the reagents in a well-ventilated fume hood.[12]

Reagent Hazards:

-

1-Naphthylamine: A suspected carcinogen. Handle with extreme care.

-

DMF: A skin and eye irritant.

-

Oxalic Acid: Toxic and corrosive.

Emergency Procedures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[12]

-

Skin Contact: Immediately wash with soap and plenty of water.[12]

-

Eye Contact: Rinse with water for at least 15 minutes and seek medical attention.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the . By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can reliably produce this valuable compound for a variety of analytical and research applications. The emphasis on safety and proper handling is paramount to ensure a safe and successful synthesis.

References

-

N-(1-Naphthyl)ethylenediamine - Wikipedia. (URL: [Link])

-

N-(1-Naphthyl)ethylenediamine dihydrochloride - Sciencemadness Wiki. (2023-07-31). (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01). (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

N-(1-Naphthyl)ethylenediamine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2013-12-23). (URL: [Link])

-

Reagents Required - Turner Designs. (URL: [Link])

-

N-1-Naphthylethylenediamine dihydrochloride | C12H16Cl2N2 | CID 15106 - PubChem. (URL: [Link])

-

N,N-Diethyl-N-1-naphthylethylenediamine - Wet Lab Solutions. (URL: [Link])

-

23.4: Preparation of Amines via Reductive Amination - Chemistry LibreTexts. (2019-06-05). (URL: [Link])

- CN103012156B - Preparation method of N,N-diethylethylenediamine - Google P

-

bioassay of n-(1-naphthyl)ethylenediamine dihydrochloride for possible carcinogenicity - National Toxicology Program. (URL: [Link])

Sources

- 1. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. This compound | 29473-53-8 | Benchchem [benchchem.com]

- 3. mybiosource.com [mybiosource.com]

- 4. usbio.net [usbio.net]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 29473-53-8・this compound・200-03421・206-03423・208-03422[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate [lgcstandards.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (Tsuda's Reagent)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, widely identified by its CAS number 29473-53-8 , is a cornerstone reagent in the field of analytical chemistry.[1][2][3][4][5][6] Better known in many circles as "Tsuda's Reagent," its development marked a significant leap forward in the quantitative analysis of sulfonamides and other pharmaceutical compounds.[2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its mechanism of action in colorimetric assays, a step-by-step analytical protocol for drug quantification, and essential safety and handling information.

Introduction and Historical Context

The development of this compound is credited to the pioneering work of Professor Kyosuke Tsuda during his research on chemotherapy and sulfonamide synthesis in the World War II era.[2] This reagent provided a much-needed sensitive and specific method for the quantitative analysis of sulfa drugs, a critical class of antibiotics at the time.[2] Its application is a classic example of the Bratton-Marshall reaction, a robust method for detecting primary aromatic amines.[7][8] The reagent's ability to form a stable and intensely colored azo dye upon reaction with a diazotized primary aromatic amine allows for accurate spectrophotometric quantification at low concentrations.[7][9]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of Tsuda's Reagent is paramount for its effective use and storage in a laboratory setting.

| Property | Value |

| CAS Number | 29473-53-8 |

| Molecular Formula | C₁₈H₂₄N₂O₄ |

| Molecular Weight | 332.39 g/mol [1][2] |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 167-169 °C (with decomposition)[2] |

| Solubility | Soluble in DMSO and Methanol[2] |

| Storage | Recommended storage at 2-8°C |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of the free base followed by its conversion to the oxalate salt. The oxalate salt form enhances the compound's stability and solubility in aqueous solutions for analytical applications.[2]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Laboratory Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

-

1-Naphthylamine

-

N-(2-chloroethyl)diethylamine hydrochloride

-

Sodium carbonate

-

Toluene

-

Oxalic acid dihydrate

-

Ethanol

Procedure:

-

Alkylation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-naphthylamine and a slight molar excess of N-(2-chloroethyl)diethylamine hydrochloride in toluene.

-

Add a molar equivalent of sodium carbonate to neutralize the hydrochloride and facilitate the reaction.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (completion can be monitored by thin-layer chromatography).

-

Work-up: Cool the reaction mixture and filter to remove inorganic salts. Wash the filtrate with water to remove any remaining salts and unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the toluene under reduced pressure to yield the crude free base, N,N-Diethyl-N'-1-naphthylethylenediamine.

-

Salt Formation: Dissolve the crude free base in ethanol. In a separate flask, prepare a saturated solution of oxalic acid dihydrate in ethanol.

-

Slowly add the oxalic acid solution to the solution of the free base with stirring. The oxalate salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration and wash with cold ethanol.

-

Recrystallize the crude oxalate salt from a suitable solvent system, such as ethanol-water, to obtain the purified this compound.

-

Dry the purified product under vacuum.

Mechanism of Action in Analytical Chemistry: The Bratton-Marshall Reaction

The utility of Tsuda's Reagent in the quantification of drugs with a primary aromatic amine functionality is based on the Bratton-Marshall reaction. This reaction proceeds in two main stages: diazotization and coupling.[7]

-

Diazotization: The primary aromatic amine of the analyte is reacted with nitrous acid (generated in situ from sodium nitrite and an acid, typically hydrochloric acid) to form a diazonium salt.

-

Coupling: The diazonium salt is then coupled with N,N-Diethyl-N'-1-naphthylethylenediamine. The electrophilic diazonium ion attacks the electron-rich naphthalene ring system of the reagent, forming a stable, highly colored azo compound. This azo dye exhibits strong absorbance in the visible region of the electromagnetic spectrum, allowing for sensitive spectrophotometric detection.[7]

The excess nitrous acid from the diazotization step must be removed before the coupling reaction to prevent side reactions. This is typically achieved by adding ammonium sulfamate or urea.[7]

Caption: The Bratton-Marshall reaction mechanism for drug quantification.

Experimental Protocol: Spectrophotometric Determination of a Sulfonamide Drug

This protocol provides a step-by-step method for the quantitative determination of a sulfonamide drug in a pharmaceutical formulation.

Reagent Preparation

-

Standard Sulfonamide Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard sulfonamide and dissolve in 100 mL of a suitable solvent (e.g., dilute HCl or methanol, depending on the sulfonamide's solubility).

-

Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl with deionized water.

-

Sodium Nitrite Solution (0.1% w/v): Dissolve 100 mg of sodium nitrite in 100 mL of deionized water. Prepare this solution fresh daily.

-

Ammonium Sulfamate Solution (0.5% w/v): Dissolve 500 mg of ammonium sulfamate in 100 mL of deionized water.

-

Tsuda's Reagent (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.

Sample Preparation

-

Weigh and finely powder a sufficient number of tablets to obtain an average weight.

-

Accurately weigh a portion of the powder equivalent to 10 mg of the sulfonamide drug.

-

Transfer the powder to a 100 mL volumetric flask and add the appropriate solvent to dissolve the drug.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the mark with the solvent and filter the solution.

-

Further dilute the filtrate to obtain a working concentration within the linear range of the assay.

Analytical Procedure

-

Pipette aliquots of the standard and sample solutions into a series of 10 mL volumetric flasks.

-

To each flask, add 1 mL of 1 M HCl and 1 mL of 0.1% sodium nitrite solution. Mix well and allow to stand for 3 minutes for complete diazotization.

-

Add 1 mL of 0.5% ammonium sulfamate solution to each flask, mix, and let stand for 2 minutes to neutralize excess nitrous acid.

-

Add 1 mL of 0.1% Tsuda's Reagent to each flask, mix, and dilute to the mark with deionized water.

-

Allow the color to develop for 15 minutes.

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically between 540-550 nm) against a reagent blank.

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of the sulfonamide in the sample solution from the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines (Q2(R2)).[1][10][11][12] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or with a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and dark place, away from incompatible materials.

Conclusion

This compound, or Tsuda's Reagent, remains a vital tool in analytical chemistry, particularly in the pharmaceutical sciences. Its historical significance is matched by its continued utility in robust and sensitive colorimetric assays. A thorough understanding of its properties, synthesis, mechanism of action, and analytical application, as detailed in this guide, is essential for researchers and professionals in drug development and quality control.

References

- Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. The Journal of Biological Chemistry, 128(2), 537-550.

- ICH Harmonised Tripartite Guideline. (1994). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Glazko, A. J. (1991). Early adventures in drug metabolism: 1. Role of the Bratton-Marshall reagent. Drug metabolism reviews, 23(3-4), 237-261.

- AMSbiopharma. (2025, July 22).

- BenchChem. (n.d.).

- Loyola eCommons. (n.d.).

- Grafiati. (2025, June 3).

- Biosynth. (n.d.).

- European Medicines Agency. (2023, December 14). ICH Q2(R2)

- PubMed. (1976). A study of the Bratton and Marshall hydrolysis procedure utilizing high performance liquid chromatography. Clinica Chimica Acta, 70(2), 239-245.

- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

- CrystEngComm (RSC Publishing). (n.d.). Functionalized naphthalenediimide based supramolecular charge-transfer complexes via self-assembly and their photophysical properties.

- Oakwood Chemical. (n.d.).

- PubMed. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342.

- TCI Chemicals. (n.d.). N-(2-Diethylaminoethyl)

- ResearchGate. (2025, August 9).

- LGC Standards. (n.d.).

- ResearchGate. (2022, June 25).

- ResearchGate. (2017, March 29).

- BenchChem. (n.d.).

- ResearchGate. (2016, March 13).

- Japanese Pharmacopoeia. (n.d.). JP XIV.

- MyBioSource. (n.d.).

- PMC - NIH. (n.d.). Square-Planar Heteroleptic Complexes of α-Diimine-NiII-Catecholate Type: Intramolecular Ligand-to-Ligand Charge Transfer.

Sources

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. This compound | 29473-53-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate | 29473-53-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound [oakwoodchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Early adventures in drug metabolism: 1. Role of the Bratton-Marshall reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ecommons.luc.edu [ecommons.luc.edu]

- 10. youtube.com [youtube.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate solubility data

An In-Depth Technical Guide to the Solubility of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Authored by: A Senior Application Scientist

Abstract

This compound is a specialized organic salt, recognized for its role as a derivatizing agent in sensitive analytical methodologies. While its utility is established, comprehensive public data on its solubility profile remains sparse. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the theoretical and practical aspects of its solubility. We present a robust, first-principles approach, detailing not just the "what" but the "why" behind the experimental determination of its solubility. This document furnishes a validated protocol for solubility assessment, discusses the critical physicochemical factors influencing this property, and provides the necessary tools for generating reliable, publication-quality data in your own laboratory.

Introduction: The Importance of Solubility

This compound belongs to a class of aromatic amines widely employed in analytical chemistry. It is a derivative of the well-known Griess reagent component, N-(1-Naphthyl)ethylenediamine, and is used to form stable, colored azo dyes for spectrophotometric quantification of substances like nitrite ions. The oxalate salt form is typically supplied as a crystalline solid, which enhances its stability and handling properties compared to the free base.

Understanding the solubility of this reagent is paramount for its effective application. Solubility data dictates:

-

Reagent Preparation: The maximum achievable concentration in stock solutions.

-

Assay Development: The selection of appropriate solvent systems for optimal reaction kinetics and to prevent precipitation.

-

Method Validation: Ensuring the reagent remains in solution across all experimental conditions, a critical factor for assay robustness and reproducibility.

This guide will address the current gap in public knowledge by providing a comprehensive framework for determining and understanding the solubility of this compound.

Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is essential before embarking on experimental work. Key characteristics are summarized below.

| Property | Value | Source / Note |

| Chemical Formula | C₁₈H₂₄N₂O₄ | - |

| Molecular Weight | 332.39 g/mol | - |

| Appearance | Off-white to light pink crystalline powder | Typical for this class of compounds. |

| Structure | The molecule consists of a naphthalene ring system linked via an ethylenediamine bridge to a diethylamino group, paired with an oxalate counter-ion. | This structure contains a key chromophore (naphthalene) and basic nitrogen atoms. |

| pKa (Predicted) | The ethylenediamine moiety contains two basic nitrogen atoms. The pKa values are predicted to be in the range of 4-5 and 9-10. | The oxalate counter-ion is the conjugate base of a weak acid. The overall salt's solubility will be highly pH-dependent. |

Theoretical Considerations for Solubility

The solubility of an organic salt like this compound is not a single value but a function of its environment. The core principle is "like dissolves like," but for an ionizable molecule, the interplay of factors is more complex.

-

Solvent Polarity: As a salt, it is expected to have higher solubility in polar solvents (e.g., water, methanol, DMSO) than in nonpolar solvents (e.g., hexane, toluene). The polar solvent molecules can effectively solvate both the protonated diamine cation and the oxalate anion.

-

pH: This is arguably the most critical factor. The compound is a salt of a weak base (the diamine) and a weak acid (oxalic acid). In aqueous solutions, the pH will govern the ionization state of the molecule. At low pH (acidic), the amine groups will be fully protonated, enhancing solubility in water. As the pH increases towards the pKa of the amines, the free base will begin to form, which is significantly less water-soluble and may precipitate.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined empirically for precise control over solution preparation.

-

Common Ion Effect: The presence of a common ion (e.g., from sodium oxalate) in the solution can reduce the solubility of the salt by shifting the dissolution equilibrium to the left, according to Le Châtelier's principle.

The interplay of these factors can be visualized as a decision-making process for experimental design.

Caption: Logical relationship between key environmental factors and the dissolution state of the compound.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The gold standard for determining equilibrium solubility is the isothermal shake-flask method. This protocol provides a self-validating system to generate reliable data.

Objective: To determine the equilibrium solubility of this compound in a given solvent system at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, PBS buffer pH 7.4, ethanol)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Thermostatic shaker (or incubator with orbital shaker)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Part A: Preparation of Calibration Curve

Rationale: To accurately quantify the dissolved compound, a standard curve correlating concentration with absorbance is required. The naphthalene moiety provides a strong UV chromophore, making spectrophotometry an ideal detection method.

-

Prepare Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in a 100 mL volumetric flask with the chosen solvent. This creates a ~100 µg/mL stock solution. Ensure complete dissolution.

-

Create Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standards of known concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

-

Measure Absorbance: Determine the wavelength of maximum absorbance (λ_max) by scanning the highest concentration standard. Measure the absorbance of all standards and a solvent blank at this λ_max.

-

Plot Curve: Plot absorbance vs. concentration (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid curve.

Part B: Shake-Flask Solubility Measurement

Rationale: This procedure ensures that the solution reaches equilibrium, where the rate of dissolution equals the rate of precipitation, yielding the true solubility value.

-

Add Excess Solid: Add an excess amount of this compound to several vials (e.g., 5-10 mg per 1 mL of solvent). The key is to have visible solid material remaining at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25 °C). Agitate for a minimum of 24 hours. A preliminary time-course experiment (testing at 24, 48, 72 hours) is recommended to confirm that equilibrium has been reached (i.e., the measured concentration no longer increases).

-

Phase Separation: Allow the vials to rest at the set temperature for at least 1 hour to allow undissolved solids to settle. This step is crucial to avoid clogging the filter.

-

Sample Collection: Carefully draw the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear filtrate into a clean vial.

-

Trustworthiness Check: The filter must be validated to ensure it does not bind the analyte. Filter a standard of known concentration and verify that the concentration does not decrease post-filtration.

-

-

Dilution & Quantification: Dilute the clear filtrate with the solvent to bring its concentration within the linear range of the calibration curve. Measure its absorbance at λ_max.

-

Calculation: Use the calibration curve's equation to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the final solubility.

Solubility (mg/mL) = (Calculated Concentration from Curve (µg/mL) * Dilution Factor) / 1000 µg/mg

The entire experimental workflow is visualized below.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Data Presentation

All experimentally determined solubility data should be presented in a clear, tabular format. This allows for easy comparison across different conditions.

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (M) |

| Deionized Water | 25 | Measure | Experimental Value | Calculated Value |

| PBS | 25 | 7.4 | Experimental Value | Calculated Value |

| Ethanol | 25 | N/A | Experimental Value | Calculated Value |

| DMSO | 25 | N/A | Experimental Value | Calculated Value |

| Other... | ... | ... | ... | ... |

Conclusion

References

-

Organisation for Economic Co-operation and Development (OECD). OECD Guideline for the Testing of Chemicals 105: Water Solubility. OECD. [Link]

An In-depth Technical Guide to the Griess Reaction with N,N-Diethyl-N'-1-naphthylethylenediamine

Introduction: The Enduring Relevance of the Griess Reaction in Nitric Oxide Research

Since its first description by Peter Griess in 1858, the Griess reaction has remained a cornerstone of analytical chemistry for the detection of the nitrite ion (NO₂⁻)[1]. Its enduring utility, particularly within the realms of biomedical research and drug development, stems from its role as a simple, cost-effective, and reliable method for the indirect quantification of nitric oxide (NO)[2][3]. Nitric oxide, a transient and highly reactive free radical, is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response[2][3]. Due to its short half-life, the direct measurement of NO in biological systems is challenging. However, its stable oxidation products, nitrite and nitrate (NO₃⁻), can be quantified to provide a reliable estimate of NO production[3]. The Griess reaction specifically measures nitrite, and with the inclusion of a nitrate reductase step to convert nitrate to nitrite, it can be adapted to measure total nitrogen oxides[4][5].

This guide provides an in-depth exploration of the Griess reaction, with a specific focus on the contemporary and widely used coupling agent, N,N-Diethyl-N'-1-naphthylethylenediamine (DEN-NED). We will dissect the core chemical mechanisms, present a validated experimental protocol, and offer insights grounded in extensive laboratory experience to empower researchers to achieve accurate and reproducible results.

The Core Mechanism: A Two-Step Diazotization and Azo Coupling Process

The Griess reaction is a classic two-step analytical method[1]. The first step is the diazotization of a primary aromatic amine, typically sulfanilamide, by nitrite in an acidic medium. The resulting diazonium salt is then coupled with a second aromatic compound, in this case, N,N-Diethyl-N'-1-naphthylethylenediamine, to form a stable and intensely colored azo dye. The intensity of the resulting color, which is directly proportional to the initial nitrite concentration, is then measured spectrophotometrically[3].

Step 1: Diazotization of Sulfanilamide

Under acidic conditions, typically provided by phosphoric acid or hydrochloric acid, sodium nitrite present in the sample is converted to nitrous acid (HNO₂)[6][7]. Nitrous acid then protonates and loses a water molecule to form the highly reactive nitrosonium ion (NO⁺)[7][8]. This powerful electrophile then attacks the primary amino group of sulfanilamide. The reaction proceeds through the formation of a nitrosamine intermediate, which, after tautomerization and the loss of a water molecule, yields a resonance-stabilized diazonium salt[6][7][8].

The acidic environment is crucial for this step, as it facilitates the formation of the nitrosonium ion, the key electrophile in the diazotization process[8][9]. The reaction is also typically carried out at a reduced temperature (0-5 °C) to enhance the stability of the diazonium salt, which can be unstable at elevated temperatures[6][7].

Step 2: Azo Coupling with N,N-Diethyl-N'-1-naphthylethylenediamine (DEN-NED)

The second and final step of the Griess reaction is the azo coupling, an electrophilic aromatic substitution reaction[10][11]. The previously formed diazonium salt acts as the electrophile and reacts with the activated aromatic ring of N,N-Diethyl-N'-1-naphthylethylenediamine, which serves as the coupling agent[10][11]. The ethylenediamine and diethylamino groups on the naphthyl ring are electron-donating, which activates the ring for electrophilic attack. The coupling reaction typically occurs at the para position to the activating group to minimize steric hindrance, resulting in the formation of a highly conjugated azo compound[10][11][12].

This newly formed azo dye exhibits a characteristic magenta color, with a maximum absorbance typically observed between 520 and 550 nm[3]. The choice of N-(1-Naphthyl)ethylenediamine and its derivatives like DEN-NED over other coupling agents, such as the carcinogenic α-naphthylamine, is due to their ability to form more soluble and intensely colored dyes in an aqueous acidic medium, enhancing the sensitivity and safety of the assay[1].

Visualizing the Mechanism

Caption: The two-part mechanism of the Griess reaction.

A Validated Experimental Protocol for Nitrite Quantification

This protocol provides a robust framework for the quantification of nitrite in biological samples. Adherence to these steps, along with careful attention to detail, is critical for obtaining accurate and reproducible data.

Reagent Preparation

-

Griess Reagent A (Sulfanilamide Solution): Prepare a 1% (w/v) solution of sulfanilamide in 5% (v/v) phosphoric acid. Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store this solution protected from light at 2-8°C.

-

Griess Reagent B (DEN-NED Solution): Prepare a 0.1% (w/v) solution of N,N-Diethyl-N'-1-naphthylethylenediamine dihydrochloride in deionized water. Dissolve 0.1 g of DEN-NED dihydrochloride in 100 mL of deionized water. This solution is particularly light-sensitive and should be stored in an amber bottle at 2-8°C[2]. The solution's color may change over time, but this does not significantly impact its performance[2].

-

Nitrite Standard Stock Solution (1 mM): Dissolve 69 mg of sodium nitrite in 1 L of deionized water. This stock solution should be stored at 2-8°C.

-

Working Nitrite Standards: Prepare a series of dilutions from the 1 mM stock solution in the same buffer or medium as your samples. A typical standard curve might range from 1 µM to 100 µM[3].

Sample Preparation

-

General Considerations: Samples should be clear and colorless. Particulate matter should be removed by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C)[13].

-

Serum/Plasma: Deproteinization is often necessary as proteins can interfere with the assay. This can be achieved using ultrafiltration with a 10 kDa molecular weight cutoff filter[13][14].

-

Urine: Samples typically require dilution (e.g., 10-fold) with the assay buffer to bring the nitrite concentration within the linear range of the standard curve[13][15].

-

Cell Culture Media: The media can often be used directly, but a background control (media without cells) is essential.

Assay Procedure (96-well plate format)

-

Standard Curve: Pipette 50 µL of each working nitrite standard into separate wells of a clear, flat-bottom 96-well plate.

-

Samples: Pipette 50 µL of your prepared samples into separate wells. Include a blank well containing 50 µL of the sample buffer/media.

-

Griess Reagent Addition:

-

Add 50 µL of Griess Reagent A (Sulfanilamide Solution) to all wells (standards, samples, and blank).

-

Incubate for 5-10 minutes at room temperature, protected from light. This sequential addition of reagents can enhance sensitivity[2].

-

Add 50 µL of Griess Reagent B (DEN-NED Solution) to all wells.

-

-

Incubation and Measurement:

Data Analysis

-

Background Subtraction: Subtract the absorbance of the blank from all standard and sample absorbance readings.

-

Standard Curve Generation: Plot the background-subtracted absorbance values of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Sample Concentration Calculation: Use the equation of the line to calculate the nitrite concentration in your samples from their background-subtracted absorbance values. Remember to account for any dilution factors used during sample preparation.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the Griess assay.

Quantitative Data Summary

| Parameter | Value | Notes |

| Linear Range | 1 - 100 µM | The assay demonstrates a linear relationship between absorbance and nitrite concentration within this range.[3] |

| Limit of Detection (LOD) | ~1.0 - 2.5 µM | The lowest concentration of nitrite that can be reliably detected above the background noise, dependent on the sample matrix.[2][3] |

| Wavelength of Max. Absorbance (λmax) | 520 - 550 nm | The optimal wavelength for measuring the absorbance of the formed azo dye.[3] |

| Precision (RSD%) | < 5% | Relative Standard Deviation for replicate measurements within the linear range.[3] |

Conclusion: A Powerful Tool in the Researcher's Arsenal

The Griess reaction, particularly when employing N,N-Diethyl-N'-1-naphthylethylenediamine as the coupling agent, remains an indispensable tool for researchers across various scientific disciplines. Its simplicity, sensitivity, and cost-effectiveness make it an accessible and reliable method for the indirect quantification of nitric oxide. By understanding the underlying chemical principles and adhering to a validated protocol, researchers can confidently generate high-quality data to advance our understanding of the multifaceted roles of nitric oxide in health and disease. This guide serves as a comprehensive resource to empower both novice and experienced scientists to effectively implement the Griess assay in their research endeavors.

References

- Nitrite Assay Kit (Griess Reagent) - Sigma-Aldrich. (n.d.).

- Assay of sulfa drugs by diazotitration Diazotization Titrations. (n.d.).

- Nitrite Assay Kit (Griess Reagent) (BN00773). (n.d.).

- High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. (n.d.). NIH.

- Griess Reagent Kit, for nitrite quantitation Product Information Sheet (Pub.No. MAN0001938 B). (2024, December 20).

- Protocol Griess Test. (2019, December 8).

- N -(1-Naphthyl)ethylenediamine. (n.d.). Grokipedia.

- Griess test. (n.d.). Wikipedia.

- Diazotization: Significance and symbolism. (2025, June 22).

- DIAZOTISATION AND COUPLING. (n.d.). PHARMD GURU.

- Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β -Naphthol as a Reagent. (2024, December 3). Iraqi Academic Scientific Journals.

- Understanding the Chemical Properties of N-(1-Naphthyl)ethylenediamine Dihydrochloride. (n.d.).

- N,N-Diethyl-N-1-naphthylethylenediamine. (n.d.). Wet Lab Solutions.

- Diazotization Reaction Mechanism. (n.d.). BYJU'S.

- Azo Coupling. (n.d.). Organic Chemistry Portal.

- Griess Reagent System Technical Bulletin TB229. (n.d.). Promega Corporation.

- Azo coupling. (n.d.). Wikipedia.

- N-(1-Naphthyl)ethylenediamine. (n.d.). Wikipedia.

- Application Notes and Protocols for the Griess Test Utilizing N,N-dimethyl-1-naphthylamine. (n.d.). Benchchem.

- Azo coupling reactions structures and mechanisms. (2025, August 6). ResearchGate.

- Figure 3: Chemical reaction process involved in Griess assay. Note: N 2... (n.d.). ResearchGate.

- Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. (n.d.). PubMed.

- N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate. (n.d.). FUJIFILM Wako Chemicals.

- Introduction to Azo Coupling Reactions for Organic Chemistry. (2023, March 27). YouTube.

Sources

- 1. Griess test - Wikipedia [en.wikipedia.org]

- 2. promega.com [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 7. pharmdguru.com [pharmdguru.com]

- 8. byjus.com [byjus.com]

- 9. Diazotization: Significance and symbolism [wisdomlib.org]

- 10. Azo Coupling [organic-chemistry.org]

- 11. Azo coupling - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. assaygenie.com [assaygenie.com]

- 14. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Role of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate in Azo Dye Formation: A Technical Guide for Researchers

Introduction: The Significance of Azo Dye Chemistry in Biological and Pharmaceutical Analysis

The formation of azo dyes, organic compounds characterized by the functional group R-N=N-R', is a cornerstone of colorimetric analysis in various scientific disciplines.[1][2] This chemical reaction is particularly pivotal in the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[3] Nitric oxide is a critical signaling molecule in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[3][4] Due to its transient nature, direct measurement of NO is challenging, making the quantification of its stable metabolite, nitrite, an invaluable indirect method for assessing NO production.[3][4]

The Griess test, first described by Peter Griess in 1858, is the most common analytical method for detecting nitrite.[5] This test relies on a two-step diazotization reaction to produce a vividly colored azo dye, the intensity of which is directly proportional to the initial nitrite concentration.[6] This guide provides an in-depth exploration of the role of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, also known as Tsuda's Reagent, as a key coupling agent in this reaction, offering insights for researchers, scientists, and drug development professionals.[7][8]

The Griess Reaction: A Two-Step Pathway to Color

The Griess reaction is a sequential process that transforms the colorless nitrite ion into a intensely colored azo compound suitable for spectrophotometric quantification.[6] The reaction is fundamentally divided into two stages: diazotization and azo coupling.

Step 1: Diazotization of a Primary Aromatic Amine

The first step involves the reaction of a primary aromatic amine with nitrite in an acidic medium.[1][9] Sulfanilamide is a commonly used aromatic amine for this purpose.[3][5] The acidic environment is crucial as it protonates the nitrite ion to form nitrous acid (HNO₂), which then generates the electrophilic nitrosonium ion (NO⁺). The nucleophilic amino group of sulfanilamide attacks the nitrosonium ion, leading to the formation of a diazonium salt after a series of proton transfers and the elimination of a water molecule.[1] This reaction is highly temperature-sensitive and is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.[1]

Step 2: Azo Coupling with N,N-Diethyl-N'-1-naphthylethylenediamine

The newly formed diazonium salt is a weak electrophile. In the second step, it is immediately reacted with an electron-rich coupling agent. This is where N,N-Diethyl-N'-1-naphthylethylenediamine comes into play.[8] This compound, a derivative of 1-naphthylamine, possesses a highly activated aromatic ring system, making it an excellent nucleophile for the azo coupling reaction.[5] The diazonium salt attacks the naphthyl ring of N,N-Diethyl-N'-1-naphthylethylenediamine, resulting in the formation of a stable, intensely colored azo dye.[10]

The more commonly used coupling agent in many commercial Griess reagent kits is N-(1-naphthyl)ethylenediamine (NED).[3][5] N,N-Diethyl-N'-1-naphthylethylenediamine is structurally very similar, with the key difference being the presence of two ethyl groups on the terminal nitrogen of the ethylenediamine chain. Both compounds function on the same principle of providing an electron-rich aromatic system for the coupling reaction. The oxalate salt form of N,N-Diethyl-N'-1-naphthylethylenediamine enhances its solubility and stability for use in aqueous solutions.[8]

Historically, this compound is known as Tsuda's Reagent, developed by Professor Kyosuke Tsuda during his research on chemotherapy and sulfonamide synthesis in World War II.[8] It was designed for the quantitative analysis of sulfa drugs and was later listed in pharmacopoeia as a standard analytical reagent.[8]

The resulting azo dye exhibits a characteristic magenta color, and its absorbance is measured spectrophotometrically, typically between 520 and 550 nm.[3][4] The intensity of the color, and thus the absorbance, is directly proportional to the concentration of nitrite in the original sample.[4]

Visualizing the Mechanism: The Griess Reaction Pathway

The following diagram illustrates the two-step chemical reaction of the Griess test, culminating in the formation of the colored azo dye.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. Griess test - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound [oakwoodchemical.com]

- 8. This compound | 29473-53-8 | Benchchem [benchchem.com]

- 9. Griess reagent method: Significance and symbolism [wisdomlib.org]

- 10. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Properties of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic properties of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (DENO), a versatile reagent with significant applications in analytical chemistry and drug development. This document moves beyond a simple listing of data, offering insights into the structural basis of its spectroscopic behavior and practical guidance for its use in the laboratory.

Introduction: The Significance of this compound

This compound, with the chemical formula C18H24N2O4 and a molecular weight of 332.39 g/mol , is a white to pale yellow crystalline powder.[1] It is soluble in Dimethyl Sulfoxide (DMSO) and methanol.[2] Historically known as Tsuda's reagent, it was developed for the quantitative analysis of sulfa drugs.[1] Its primary utility lies in its role as a chromogenic reagent.[1][3] DENO is widely employed in the photometric determination of various compounds, including antiepileptic drugs, and for the detection of nitrotyrosine and aminotyrosine residues in peptides and proteins.[2][4]

The core of its function lies in the diazotization-coupling reaction. In the presence of a diazotized primary aromatic amine, the naphthyl moiety of DENO acts as a coupling agent, leading to the formation of a highly colored and stable azo dye. This reaction forms the basis of many sensitive spectrophotometric assays.

Fundamental Physicochemical Properties

A solid understanding of the basic physical properties of DENO is crucial for its effective use and interpretation of spectroscopic data.

| Property | Value | Source(s) |

| Molecular Formula | C18H24N2O4 | [1] |

| Molecular Weight | 332.39 g/mol | [1] |

| Melting Point | 164–169°C | [1][2] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Solubility | DMSO, Methanol | [2] |

| CAS Number | 29473-53-8 | [1] |

Spectroscopic Characterization

The spectroscopic properties of DENO are intrinsically linked to its molecular structure, which features a naphthalene ring system, a diethylaminoethyl group, and an oxalate counter-ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in the DENO molecule. The key vibrational frequencies are indicative of its structural components.

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| ~3300 | N-H Stretch | This peak arises from the secondary amine linking the naphthyl and ethylenediamine moieties. |

| ~1700 | C=O Stretch (Oxalate) | This strong absorption is characteristic of the carbonyl groups in the oxalate counter-ion. |

The presence of both the N-H and the oxalate C=O stretching frequencies in the IR spectrum confirms the salt form of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While specific, publicly available spectra for DENO are limited, the expected chemical shifts can be predicted based on its structure.

¹H NMR (Proton NMR): The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring, the methylene protons of the ethylenediamine bridge, and the ethyl protons of the diethylamino group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show a series of signals for the carbon atoms of the naphthalene ring, the ethylenediamine bridge, the diethylamino group, and the oxalate anion. The chemical shifts of the aromatic carbons will be in the downfield region typical for sp² hybridized carbons in an aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In its native state, this compound exhibits UV absorption characteristic of the naphthalene chromophore. However, its most significant application in UV-Vis spectroscopy is as a reagent to form intensely colored azo dyes.

The mechanism involves the reaction of a primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This diazonium salt then acts as an electrophile and attacks the electron-rich naphthalene ring of DENO, resulting in an azo-coupled product with an extended conjugated system. This extended conjugation shifts the absorption maximum well into the visible region, leading to a colored solution.

For instance, in the determination of sulfonamides, the resulting azo dye typically exhibits a maximum absorbance (λmax) in the range of 500-550 nm. In one specific method for the determination of the drug sulphameter, the resulting pinkish-red azo dye showed a maximum absorption at 503 nm.

Fluorescence Spectroscopy

Experimental Protocols: A Practical Workflow

The following section outlines a generalized, step-by-step protocol for the use of this compound in a typical colorimetric assay for the determination of a primary aromatic amine-containing analyte.

Reagent Preparation

-

Analyte Stock Solution: Prepare a stock solution of the analyte of interest at a known concentration in a suitable solvent (e.g., deionized water, ethanol).

-

Acid Solution: Prepare a solution of a mineral acid, such as hydrochloric acid (e.g., 1 M HCl), for the diazotization reaction.

-

Sodium Nitrite Solution: Prepare a fresh solution of sodium nitrite (e.g., 0.1% w/v in deionized water). This solution should be prepared daily.

-

Ammonium Sulfamate or Sulfamic Acid Solution: Prepare a solution of ammonium sulfamate or sulfamic acid (e.g., 0.5% w/v in deionized water) to quench excess nitrous acid.

-

This compound (DENO) Solution: Prepare a solution of DENO (e.g., 0.1% w/v) in a suitable solvent, such as deionized water or a methanol-water mixture. This solution should be stored in a dark bottle and refrigerated to maintain stability.[1]

Assay Procedure

-

Sample Preparation: Pipette a known volume of the analyte solution into a reaction vessel (e.g., a test tube or a well in a microplate).

-

Acidification: Add the acid solution to the sample and mix well.

-

Diazotization: Add the sodium nitrite solution, mix, and allow the reaction to proceed for a specified time (typically 2-5 minutes) at a controlled temperature (often on ice or at room temperature) to form the diazonium salt.

-

Quenching: Add the ammonium sulfamate or sulfamic acid solution to destroy any unreacted nitrous acid. Allow this reaction to proceed for a few minutes.

-

Coupling Reaction: Add the DENO solution and mix thoroughly. A color will develop as the azo dye is formed.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) to ensure complete color development.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer. The λmax should be determined by scanning the spectrum of the colored product.

Data Analysis

A calibration curve is constructed by performing the assay with a series of standard solutions of the analyte at known concentrations. The absorbance of the unknown sample is then used to determine its concentration by interpolation from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the key steps in a typical colorimetric assay using this compound.

Caption: A generalized workflow for a colorimetric assay using DENO.

Conclusion

This compound is a powerful analytical reagent with well-defined spectroscopic characteristics that are central to its utility. While detailed public data on its intrinsic spectroscopic properties like fluorescence and NMR are not extensively documented, its application in forming intensely colored azo dyes for UV-Vis spectrophotometry is well-established. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to effectively utilize this compound in their analytical workflows. A thorough understanding of the principles behind the diazotization and coupling reactions is key to developing robust and sensitive assays.

References

Sources

The Researcher's Comprehensive Guide to N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate: From Benchtop to Disposal

An In-depth Technical Guide for Scientists and Drug Development Professionals

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, a compound with significant utility in analytical chemistry and biomedical research, requires a nuanced understanding for its safe and effective implementation. This guide, intended for researchers, scientists, and drug development professionals, moves beyond standard safety data sheets to provide a deeper, field-tested perspective on its handling, potential hazards, and emergency preparedness. Herein, we dissect the causality behind safety protocols, offering a self-validating system for laboratory practice.

Section 1: Compound Profile and Hazard Identification

This compound, also known as Tsuda's Reagent, is a naphthalene derivative recognized for its role as a reagent in detecting nitrotyrosine and aminotyrosine residues in proteins and in the photometric determination of certain drugs.[1][2][3] Its chemical structure, featuring a naphthalene moiety, contributes to its reactivity and specific applications.[1]

Chemical and Physical Properties:

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₂₄N₂O₄ | [1][3] |

| Molecular Weight | 332.39 g/mol | [1][3] |

| Physical State | White to pale yellow or slightly brown crystalline powder | [1][4] |

| Melting Point | Approximately 164–169°C (may decompose) | [3][4] |

| Solubility | Soluble in DMSO and Methanol | [3] |

| Storage Temperature | 2°C - 8°C is recommended for stability | [5] |

The primary hazards associated with this compound are acute toxicity and irritation. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Furthermore, it is known to cause skin irritation and serious eye irritation, with the potential for respiratory irritation.[5] A crucial aspect often overlooked is that the toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.[5]

Section 2: Proactive Exposure Control and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is to minimize exposure through a combination of engineering controls and appropriate PPE. The choice of PPE should not be a matter of convenience but a scientifically informed decision based on the compound's properties and the nature of the experimental work.

Engineering Controls: The First Line of Defense

Ventilation: All handling of this compound in its powdered form should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6][7] This is critical to prevent the formation and dispersal of dust and aerosols.[6]

Emergency Equipment: A safety shower and an eye wash station must be readily accessible in any laboratory where this compound is handled.[5] Their functionality should be checked on a regular basis as part of the laboratory's routine safety procedures.

Personal Protective Equipment (PPE): A Deliberate Selection

The selection of PPE is a critical step in mitigating the risks of skin contact, eye damage, and inhalation.

-

Hand Protection: Chemically resistant gloves are mandatory.[6] Given the compound's organic nature, nitrile gloves are a suitable choice for splash protection, but they should be inspected before use and replaced immediately if contaminated.[8] For more prolonged handling or in situations with a higher risk of exposure, consider gloves with a longer breakthrough time. Always wash hands thoroughly with soap and water after removing gloves.[6][9]

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are essential to protect against dust particles and splashes.[6] For operations with a significant splash risk, such as when dissolving the powder in a solvent, a face shield should be worn in addition to safety goggles.[8]

-

Skin and Body Protection: A laboratory coat is required to protect personal clothing from contamination.[8] For larger quantities or when there is a risk of significant spillage, a chemical-resistant apron provides an additional layer of protection.[8] Contaminated clothing should be removed promptly and washed before reuse.[5]

-

Respiratory Protection: In situations where dust formation is unavoidable and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[5]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow for handling the compound.

Section 3: Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Safe Handling Practices

-

Avoidance of Contact: Take every precaution to avoid contact with the skin, eyes, and clothing.[5]

-

Preventing Ingestion and Inhalation: Do not eat, drink, or smoke in areas where the chemical is being used.[10] Avoid breathing in dust or vapors.[6]

-

Grounding: When handling larger quantities, use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling the compound.[5][10]

Storage Requirements

-

Container: Keep the container tightly closed when not in use.[5]

-

Environment: Store in a dry, cool, and well-ventilated place.[6] The recommended storage temperature of 2°C to 8°C is crucial for maintaining the compound's stability.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][11] Also, keep it separate from foodstuff containers.[6]

Section 4: Emergency Procedures: A Step-by-Step Response

In the event of an accidental exposure or spill, a rapid and informed response can significantly mitigate the consequences.

First Aid Measures

-

Inhalation: Immediately move the exposed individual to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[6] Seek immediate medical attention.[9]

-

Skin Contact: Promptly remove all contaminated clothing.[6] Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[5] If irritation persists, consult a physician.[9]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[5][6] It is crucial to remove contact lenses if present and easy to do so.[5] Seek immediate medical attention from an ophthalmologist.[5]

-

Ingestion: Rinse the mouth with water.[6] Do not induce vomiting.[10] Never give anything by mouth to an unconscious person.[6] Call a physician or Poison Control Center immediately.[6]

Spill and Leak Response

In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental contamination.

-

Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.[7] Remove all sources of ignition.[6]

-

Ventilate: Ensure the area is well-ventilated.[7]

-

Don PPE: Wear the appropriate personal protective equipment, including respiratory protection if necessary.[6]

-

Containment: Prevent further spillage or leakage if it is safe to do so.[6] Do not allow the chemical to enter drains or surface water.[5]

-

Cleanup: For a solid spill, carefully collect the material. Avoid generating dust.[6] Use an inert absorbent material for liquid spills.[12] Place the collected material into a suitable, closed, and labeled container for disposal.[6][12]

-

Decontamination: Thoroughly clean the spill area.[12] Decontaminate and launder all protective clothing before reuse.[7]

The following diagram outlines a logical flow for responding to a chemical spill.

Caption: A decision-making workflow for chemical spill response.

Section 5: Disposal Considerations

Proper disposal of this compound and its containers is a critical aspect of its life cycle management to prevent environmental contamination.

-

Chemical Waste: The compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not dispose of it in regular trash or pour it down the drain.[7][12]

-

Containers: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[6]

-

Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7]

By integrating these in-depth safety and handling protocols into your laboratory's standard operating procedures, you can work confidently and safely with this compound, harnessing its scientific utility while upholding the highest standards of safety and environmental responsibility.

References

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. Available at: [Link]

-

This compound, 10 g - Carl ROTH. Available at: [Link]

-

009440 this compound CAS: 29473-53-8 - St John's Laboratory. Available at: [Link]

-

N-(1-NAPHTHYL)-N'-(DIETHYL)ETHYLENEDIAMINE OXALATE - ChemBK. Available at: [Link]

-

N-1-Naphthyl-N-diethylethylenediamine oxalate 98% / GR / N-1-나프틸-N-디에틸에틸렌디아민 옥살레이트 29473-53-8 > 1.시약/수입시약/배지 | 대영이화학. Available at: [Link]

Sources

- 1. This compound | 29473-53-8 | Benchchem [benchchem.com]

- 2. mybiosource.com [mybiosource.com]

- 3. usbio.net [usbio.net]

- 4. 29473-53-8・this compound・200-03421・206-03423・208-03422[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. biosynth.com [biosynth.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

Technical Guide: Optimal Storage and Handling of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Introduction

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, widely recognized in analytical chemistry as Tsuda's Reagent, is a critical component in various colorimetric assays, most notably for the quantification of sulfonamides and other analytes.[1] Its utility is predicated on its ability to act as a coupling agent in diazotization reactions, producing a stable and intensely colored azo dye. The integrity of this reagent is paramount; degradation can lead to diminished sensitivity, increased background signal, and ultimately, a loss of reproducibility in experimental outcomes.

This guide provides a comprehensive framework for the optimal storage and handling of this compound. Moving beyond mere procedural steps, we will delve into the chemical rationale behind these recommendations, empowering researchers, scientists, and drug development professionals to maintain the long-term stability and performance of this essential reagent.

Chemical Profile and Inherent Stability Factors

To understand the storage requirements, one must first appreciate the molecule's structure. It is an oxalate salt of a diamine containing a naphthalene moiety.[1] This structure presents several key features that dictate its stability:

-

Amine Functionalities: The molecule contains both secondary and tertiary amine groups. Amines are susceptible to atmospheric oxidation, a process that can be accelerated by heat and light, leading to the formation of colored impurities and a reduction in reactive efficacy.

-

Naphthalene Moiety: Aromatic systems like naphthalene can be sensitive to photo-oxidation. While the oxalate salt form provides some stability, prolonged exposure to high-intensity light should be avoided.

-

Oxalate Salt: The salt form generally enhances the stability and handling of the parent amine compared to its free base form.[2] However, it also introduces its own set of incompatibilities.

The primary degradation pathways of concern are oxidation and, to a lesser extent, photodegradation. Therefore, the core objective of the storage strategy is to mitigate exposure to oxygen, heat, and light.

Recommended Storage Conditions

Based on an analysis of supplier safety data sheets and chemical principles, the following conditions are mandated for preserving the integrity of this compound.

Summary of Core Storage Parameters

For rapid reference, the optimal storage conditions are summarized in the table below.

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C [3][4] | Minimizes the rate of oxidative and thermal degradation pathways. Provides the most consistent stability profile. |

| Atmosphere | Dry, Inert | Keep container tightly sealed to prevent moisture ingress and exposure to atmospheric oxygen.[3][5] |

| Light Exposure | Store in Darkness | Protect from light to prevent potential photo-oxidation of the naphthalene ring system. |

| Container | Original, Tightly Sealed | Use the manufacturer's container, which is selected for compatibility. Ensure the cap is securely fastened after each use. |

| Incompatibilities | Avoid Strong Oxidizing Agents, Acids, Bases [6] | Strong oxidizers will rapidly degrade the amine functional groups. Strong acids or bases can neutralize the oxalate salt, potentially altering the compound's stability and solubility. |

Note on Temperature: While some suppliers may list room temperature storage, the consensus for ensuring long-term stability and minimizing lot-to-lot variability in sensitive applications is refrigerated storage.[7] For all critical research and development work, the 2°C to 8°C range is strongly advised.

Experimental Protocols for Maintaining Reagent Integrity

Proper handling is as crucial as proper storage. The following protocols are designed to prevent contamination and degradation during use.

Protocol for Aliquoting Solid Reagent

Objective: To prepare smaller, user-defined quantities of the reagent for daily or weekly use, thereby protecting the primary stock from repeated exposure to ambient conditions.

Methodology:

-

Preparation:

-

Move the primary container of this compound from refrigerated storage to a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes.

-

Causality: This critical step prevents atmospheric moisture from condensing on the cold powder when the container is opened, which could hydrolyze or clump the reagent.

-

-

Environment:

-

Perform all manipulations in a controlled environment, such as a glove box with an inert atmosphere (nitrogen or argon) or, at a minimum, in a draft-free area with low humidity.

-

-

Dispensing:

-

Using a clean, dry spatula, promptly weigh the desired amount of the solid into a pre-labeled, amber glass vial or other light-protecting container.

-

Causality: Speed is essential to minimize exposure to air and light. Amber vials are required to adhere to the "Store in Darkness" principle.

-

-

Inert Gas Purge:

-

Before sealing the aliquot vial and the primary stock container, gently flush the headspace of each with a stream of dry nitrogen or argon.

-